tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorophenoxy group, and protection of the amino group. Common reagents and conditions used in these reactions may include:
Formation of Pyrrolidine Ring: This step might involve cyclization reactions using appropriate starting materials.
Introduction of Fluorophenoxy Group: This could be achieved through nucleophilic substitution reactions.
Protection of Amino Group: Protecting groups such as tert-butyl may be introduced to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. It could serve as a probe to investigate specific biochemical pathways or as a lead compound for drug discovery.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could be explored for the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may include other pyrrolidine carboxylates with different substituents. Examples could be:
- tert-Butyl (3S)-3-(5-amino-2-chlorophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(5-amino-2-methylphenoxy)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H21FN2O3 |
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Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1 |
InChI Key |
WXLLPOLNOVMSSL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)N)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
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